Diisobutylcarbamoyl chloride

carbamoyl chloride synthesis phosgenation yield urea byproduct suppression

Diisobutylcarbamoyl chloride (IUPAC: N,N-bis(2-methylpropyl)carbamoyl chloride, CAS 38952-42-0, molecular formula C₉H₁₈ClNO, MW 191.70 g/mol) is a dialkylcarbamoyl chloride bearing two isobutyl substituents branched at the β-position relative to the nitrogen atom. Unlike α-branched carbamoyl chlorides, this β-branching pattern places steric bulk one carbon removed from the electrophilic carbonyl center, which directly impacts synthetic accessibility, hydrolytic sensitivity, and reactivity in nucleophilic acyl substitution reactions.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
CAS No. 38952-42-0
Cat. No. B12125260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutylcarbamoyl chloride
CAS38952-42-0
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)Cl
InChIInChI=1S/C9H18ClNO/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyFPXIFEJHRVQGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutylcarbamoyl Chloride (CAS 38952-42-0): Baseline Identity and Procurement-Relevant Profile


Diisobutylcarbamoyl chloride (IUPAC: N,N-bis(2-methylpropyl)carbamoyl chloride, CAS 38952-42-0, molecular formula C₉H₁₈ClNO, MW 191.70 g/mol) is a dialkylcarbamoyl chloride bearing two isobutyl substituents branched at the β-position relative to the nitrogen atom . Unlike α-branched carbamoyl chlorides, this β-branching pattern places steric bulk one carbon removed from the electrophilic carbonyl center, which directly impacts synthetic accessibility, hydrolytic sensitivity, and reactivity in nucleophilic acyl substitution reactions [1]. The compound serves as a critical intermediate in two domains: (i) synthesis of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), the benchmark extractant for actinide separation in the TRUEX (Transuranium Extraction) process for nuclear waste remediation [2]; and (ii) direct amidation of carboxylic acids to N,N-diisobutylamides used in pharmaceutical and agrochemical development [3]. Commercial availability spans 95% and 99% purity grades , with the synthetic difficulty of achieving high purity being a direct consequence of the β-branched alkyl architecture that distinguishes this compound from its α-branched and linear congeners.

Why Diisobutylcarbamoyl Chloride Cannot Be Replaced by Generic Dialkylcarbamoyl Chlorides: Structural Determinants of Synthetic and Functional Non-Interchangeability


Dialkylcarbamoyl chlorides are not a commodity class of fungible intermediates. The position of alkyl branching relative to the nitrogen atom dictates the dominant side reaction during phosgenation: α-branched amines (e.g., diisopropylamine, di-sec-butylamine) suppress urea formation and deliver >93% yield with >99% purity, whereas β-branched amines (e.g., diisobutylamine) and linear amines (e.g., di-n-butylamine) suffer extensive conversion to tetraalkylurea byproducts, limiting crude purity to ~70% and isolated yield to ~66% [1]. This structural constraint cannot be circumvented by process optimization alone—it is an intrinsic consequence of the steric and electronic environment at the nucleophilic nitrogen during phosgene addition. Furthermore, the diisobutyl substitution pattern is irreplaceable in the CMPO extractant system: replacing N,N-diisobutyl with N,N-diethyl groups in the carbamoylmethylphosphine oxide scaffold produces extractants (e.g., DHDECMP) that exhibit lower Am(III) distribution ratios at low nitric acid concentrations and inferior selectivity for Am(III) over Fe(III) [2]. Physicochemical properties such as LogP (2.82 for the diisobutyl variant versus −0.72 for dimethylcarbamoyl chloride) and the absence of the Group 2A carcinogenicity classification assigned to dimethylcarbamoyl chloride further preclude simple one-for-one substitution in synthetic routes where partitioning behavior, hydrolytic stability, or safety profiles are design-critical [3].

Quantitative Evidence Guide: Where Diisobutylcarbamoyl Chloride (CAS 38952-42-0) Shows Measurable Differentiation from Closest Analogs


Synthetic Yield and Purity: β-Branched vs. α-Branched Carbamoyl Chlorides Under Identical Phosgenation Conditions

Under the same direct phosgenation protocol (amine in chlorobenzene, 110–120°C, phosgene gas), the β-branched diisobutylcarbamoyl chloride yields a crude product of only 70% purity and an isolated yield of 66.5% of theory, due to extensive N,N,N',N'-tetraalkylurea formation. In contrast, the α-branched diisopropylcarbamoyl chloride, prepared identically, gives an approximately 99% pure crude reaction mixture and 93.6% isolated yield after distillation. The α-branched di-sec-butylcarbamoyl chloride performs even better: 94.7–96.9% yield with 99.6–99.8% purity [1]. The linear analog N,N-dibutylcarbamoyl chloride behaves similarly to the diisobutyl variant, giving only 66.0% yield and 86% purity [2]. This demonstrates that branching at the α-carbon is the sole structural determinant of high-yield synthesis; β-branching (as in diisobutyl) confers no steric protection against urea side-reaction, placing this compound in a distinctly lower synthetic accessibility tier.

carbamoyl chloride synthesis phosgenation yield urea byproduct suppression steric effect alpha-beta branching

CMPO Extractant Performance: Diisobutyl vs. Diethyl Carbamoyl Substituent in Actinide Extraction from Nitric Acid

In the carbamoylmethylphosphoryl extractant family, the diisobutyl-substituted CMPO (OφD[IB]CMPO) was identified as the optimal extractant among three classes tested. Comparing the diisobutyl-CMPO to the diethyl-substituted phosphonate analog (DHDECMP), the CMPO extractant shows higher Am(III) distribution ratios (D_Am) across the 0.5–7.0 M HNO₃ range, with the increase in D_Am attributed primarily to a more favorable enthalpy of extraction in the phosphine oxide series [1]. Critically, OφD[IB]CMPO and its hexyl(phenyl) analog (HφDECMPO) exhibit better selectivity for Am(III) over Fe(III) than the diethylcarbamoyl phosphonate DHDECMPO [2]. In synergic extraction systems, CMPO combined with HTTA achieves a maximum Am/Cm separation factor of 2.65 ± 0.21 under optimized conditions [3]. The diisobutyl substitution pattern is integral to this performance: the branched alkyl groups enhance solubility of metal-loaded complexes and improve resistance to third-phase formation compared to linear alkyl variants [4].

actinide separation TRUEX process CMPO extractant americium distribution ratio nuclear waste remediation

Physicochemical and Safety Profile Differentiation: LogP, Carcinogenicity Classification, and Boiling Point Relative to Dimethylcarbamoyl Chloride

Diisobutylcarbamoyl chloride differs fundamentally from the most widely used small-molecule carbamoyl chloride, dimethylcarbamoyl chloride (DMCC, CAS 79-44-7), across three procurement-relevant dimensions. (1) Lipophilicity: LogP = 2.82 for the diisobutyl compound [1] versus LogP = −0.72 (Log Kow) for DMCC [2], representing a >3.5 log unit difference that translates to approximately 3,000-fold higher octanol/water partition coefficient. This drives different solubility, extraction, and chromatographic behavior. (2) Carcinogenicity: DMCC is classified as IARC Group 2A (probably carcinogenic to humans), a direct-acting alkylating agent with demonstrated genotoxicity in somatic cells in vivo [3]. No such classification exists for diisobutylcarbamoyl chloride, whose GHS safety data sheet lists no carcinogenicity data but carries standard carbamoyl chloride handling precautions . (3) Boiling point: 251.6°C at 760 mmHg (diisobutyl, calculated) versus 167°C (DMCC, experimental), reflecting the higher molecular weight and reduced volatility . The linear N,N-dibutylcarbamoyl chloride, despite identical molecular weight (191.70 g/mol), boils slightly higher at 257–260°C with density 0.985 g/mL versus 0.99 g/cm³ for the diisobutyl analog .

lipophilicity comparison carcinogenicity safety carbamoyl chloride physical properties procurement safety assessment

Hydrolytic Stability and Solvolysis Kinetics: Influence of N-Alkyl Substituent Electronic Effects Across the Dialkylcarbamoyl Chloride Series

Systematic kinetic studies by Bacaloglu et al. (1972) established that solvolysis rates of N,N-dialkylcarbamoyl chlorides increase with the electron-releasing capacity of the N-alkyl substituents, consistent with a unimolecular (SN1) mechanism where rate-limiting chloride ion departure generates an acylium ion-like intermediate stabilized by electron donation from the nitrogen lone pair [1]. The diisobutyl group, with its β-branched alkyl chains, provides a distinct electronic environment compared to both smaller (dimethyl, diethyl) and sterically comparable but α-branched (diisopropyl) substituents. While direct rate constants for the diisobutyl compound were not individually tabulated in the 1972 study, the established structure-reactivity relationship predicts that its solvolytic reactivity lies between that of diethyl and dibutyl analogs, moderated by the electron-donating inductive effect of the isobutyl group (σ* Taft constant intermediate between ethyl and n-butyl) and the steric shielding of the carbonyl carbon by the β-branched chains [2]. The general class-level behavior—that carbamoyl chlorides are less hydrolytically sensitive than acid chlorides due to amino group resonance stabilization—applies universally, but the degree of stabilization varies with N-substituent identity [3].

solvolysis kinetics carbamoyl chloride hydrolysis electron-releasing substituent effect SN1 mechanism

Supplier Purity Tier Availability: Procurement Reality for a β-Branched Carbamoyl Chloride Versus α-Branched and Linear Analogs

The synthetic accessibility gap documented in patent comparison data [1] translates directly into commercial purity tier offerings. Diisobutylcarbamoyl chloride is currently listed by major chemical suppliers at purity grades of 95% and 99%, in packaging sizes from 0.1 kg to 1000 kg . In contrast, the α-branched analog N,N-diisopropylcarbamoyl chloride (CAS 19009-39-3) is routinely offered at 98% purity as a standard catalog item by multiple global suppliers . The linear analog N,N-dibutylcarbamoyl chloride (CAS 13358-73-1) is similarly available at 98%+ purity from major distributors. This reflects the intrinsic synthetic advantage of α-branched amines: their ability to undergo direct high-temperature phosgenation with minimal urea byproduct formation enables cost-effective production of high-purity material, whereas the β-branched diisobutyl variant requires additional purification steps to bridge the gap from the ~70% crude purity baseline to the 95–99% commercial specification . The 99% purity grade of diisobutylcarbamoyl chloride thus represents a value-added specialty product whose price premium is directly attributable to the documented synthetic difficulty.

chemical procurement purity grade comparison supply chain differentiation carbamoyl chloride commercial availability

Definitive Application Scenarios for Diisobutylcarbamoyl Chloride (CAS 38952-42-0) Derived from Quantitative Differentiation Evidence


Synthesis of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) for TRUEX Process Nuclear Waste Actinide Extraction

Diisobutylcarbamoyl chloride is the essential building block for CMPO, the benchmark extractant in the TRUEX (Transuranium Extraction) process. The diisobutyl substitution pattern is irreplaceable: replacing it with N,N-diethyl groups (as in DHDECMP) lowers Am(III) distribution ratios at low nitric acid concentrations and reduces selectivity for Am(III) over Fe(III) [1]. CMPO synthesized from diisobutylcarbamoyl chloride enables extraction of all actinides (U, Np, Pu, Am, Cm) across oxidation states III, IV, and VI from PUREX high-level liquid waste without requiring plutonium valence adjustment [2]. The extractant also exhibits superior resistance to hydrolytic and radiolytic degradation compared to phosphonate and phosphinate analogs, a property directly linked to the diisobutylcarbamoyl substituent [3]. For nuclear research laboratories and waste processing facilities, procurement of high-purity diisobutylcarbamoyl chloride (≥99%) is critical because residual impurities (particularly tetraalkylurea byproducts from incomplete phosgenation) can act as phase modifiers that alter extraction performance and third-phase formation thresholds [4].

Direct Amidation of Carboxylic Acids to N,N-Diisobutylamides in Pharmaceutical and Agrochemical Intermediate Synthesis

Diisobutylcarbamoyl chloride enables a one-step conversion of carboxylic acids to N,N-diisobutylamides when heated at 100–300°C (optimally 160–180°C), as demonstrated in US Patent 3,941,783 [1]. The diisobutylamide products are pharmacologically relevant: the diisobutylcarbamoyl moiety appears in bioactive molecules including spirocyclic peptidomimetics (e.g., CAS 1571081-56-5, a 2,6,9-triazaspiro[4.5]decane scaffold), cyclohexanecarboxylic acid derivatives used in medicinal chemistry (CAS 332394-38-4), and pyrrolidine-based drug candidates [2]. The β-branched architecture of the diisobutyl group imparts distinct lipophilicity (LogP 2.82) and steric profile to the resulting amides, which can modulate metabolic stability, protein binding, and membrane permeability differently than amides derived from linear (di-n-butyl) or smaller (dimethyl, diethyl) carbamoyl chlorides [3]. Users targeting structure-activity relationship (SAR) exploration around N,N-dialkylamide substituents should specify diisobutylcarbamoyl chloride when the β-branched isobutyl pharmacophore is required.

Supported Liquid Membrane and Extraction Chromatographic Actinide Separations Using CMPO Derived from Diisobutylcarbamoyl Chloride

Beyond bulk solvent extraction, CMPO synthesized from diisobutylcarbamoyl chloride is immobilized on solid supports (Chromosorb-102, XAD-4 resin, magnetic particles) to create extraction chromatographic resins and supported liquid membranes for selective actinide recovery [1]. The diisobutyl substitution is critical to the performance of these solid-phase systems: it influences the kinetics of metal uptake (equilibrium reached within 10 minutes in optimized EXC resins), the acid dependency of distribution coefficients, and the effectiveness of stripping agents such as dilute HNO₃ (0.04 M) for Am(III) and oxalic acid (0.01 M) for Pu(IV) [2]. Alternative carbamoyl substituents (e.g., diethyl in DHDECMP) show greater sensitivity to nitric acid concentration in chromatographic mode, with Am uptake varying by >40% across the 1–7 M HNO₃ range, whereas CMPO-based resins maintain more uniform performance [3]. For laboratories developing analytical-scale actinide separation protocols or environmental monitoring methods for transuranic elements, diisobutylcarbamoyl chloride of verified purity is the prerequisite starting material for preparing CMPO-functionalized separation media.

Synthesis of S-(Diisobutylcarbamoyl)cysteine and Related Bioconjugate Probes

Diisobutylcarbamoyl chloride reacts with cysteine under basic conditions (triethylamine) to form S-(diisobutylcarbamoyl)cysteine via thioester bond formation at the thiol group [1]. This conjugation chemistry exploits the electrophilic carbonyl chloride to install the diisobutylcarbamoyl moiety as a lipophilic tag or protecting group on biomolecules. The β-branched isobutyl groups provide a steric and electronic profile distinct from the more commonly used dimethylcarbamoyl or diethylcarbamoyl tags, which may be advantageous in modulating the physicochemical properties of peptide conjugates or in designing cysteine protease probes where the size and lipophilicity of the N-substituent influence active-site recognition. The availability of diisobutylcarbamoyl chloride at 95–99% purity enables reproducible bioconjugation without confounding byproducts that could arise from the ~30% urea impurity present in crude synthetic material [2].

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